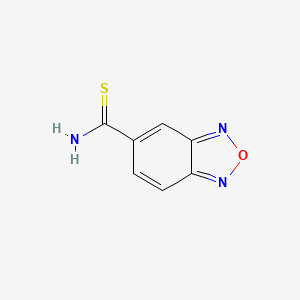

2,1,3-Benzoxadiazole-5-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

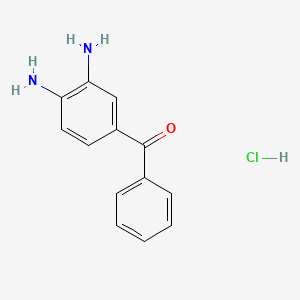

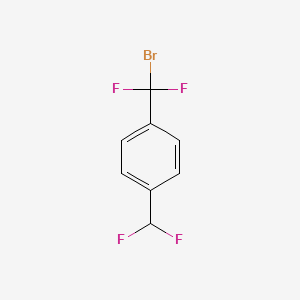

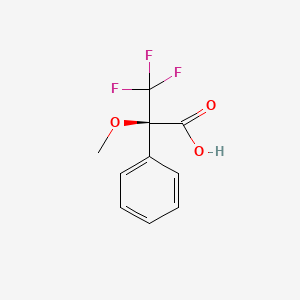

2,1,3-Benzoxadiazole-5-carbothioamide is a heterocyclic compound . It consists of a benzene ring fused to a 1,2,4-oxadiazole ring and a thiocarbonyl group (-CSNH_2) attached to the nitrogen atom of the oxadiazole ring.

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole derivatives involves several steps. In one approach, the selective bromination reaction of 2,1,3-benzoxadiazole at positions 4 and 7 was performed to obtain the 4,7-dibromo-2,1,3-benzoxadiazole. The Sonogashira coupling reaction between the aryl dibromide and two equivalents of terminal aryl acetylenes allowed the desired compounds .Molecular Structure Analysis

The molecular formula of 2,1,3-Benzoxadiazole-5-carbothioamide is C7H5N3OS, with an average mass of 179.199 Da and a monoisotopic mass of 179.015335 Da .Chemical Reactions Analysis

The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes .Physical And Chemical Properties Analysis

The opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole in thin films have been reported. These small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region .Scientific Research Applications

Organic Electronics

2,1,3-Benzoxadiazole-5-carbothioamide: is a promising compound in the field of organic electronics due to its strong electron-withdrawing ability and intricate molecular structure. It’s used in the development of photoluminescent compounds for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors . The compound’s ability to improve the electronic properties of materials makes it a valuable component in the molecular construction of these devices.

Medicinal Chemistry

In medicinal chemistry, 2,1,3-Benzoxadiazole-5-carbothioamide serves as a versatile building block. Its complex structure allows for the synthesis of various pharmacologically active molecules. It’s particularly useful in the design of compounds with potential therapeutic applications, including the development of new drugs with improved efficacy and safety profiles .

Photonic Materials

The compound’s properties are beneficial in the creation of photonic materials, especially in the development of photoluminescent compounds. These materials are crucial for the advancement of technologies such as OLEDs and other light-emitting applications . The compound’s electron-accepting characteristics contribute to the efficiency and performance of these materials.

Optical Materials

2,1,3-Benzoxadiazole-5-carbothioamide: is also utilized in the synthesis of optical materials. Its electron affinity and coplanarity make it an excellent candidate for the development of modern organic semiconductors, which are essential for various optoelectronic applications .

Chemical Synthesis

This compound plays a significant role in chemical synthesis, particularly in the creation of red-to-near-infrared-emitting dyes. These dyes are based on benzodioxazole scaffolds and are used for fluorescence imaging, which is a vital technique for monitoring biomolecules and biological processes in living systems .

Analytical Chemistry

In analytical chemistry, 2,1,3-Benzoxadiazole-5-carbothioamide is used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and enzyme structure determination. Its fluorescence properties make it a valuable tool for high-resolution imaging and analytical applications .

Mechanism of Action

Safety and Hazards

Future Directions

Benzoxadiazole derivatives have been widely studied for their different biological activities and clinical applications. The development of diverse electron acceptor materials is urgent due to the limitations of fullerene materials in terms of weak visible light absorption, high synthetic cost, and difficult structural modification . The 2,1,3-benzoxadiazole is a promising candidate for modern organic semiconductor synthesis .

properties

IUPAC Name |

2,1,3-benzoxadiazole-5-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDQNCSDFBIOQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381281 |

Source

|

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306935-24-0 |

Source

|

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)